2-Methylnaphthalene-1-carbonitrile

Description

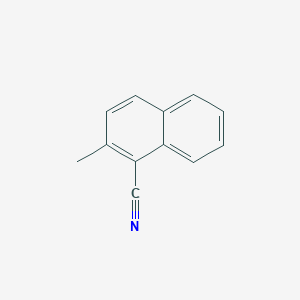

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGUYMCVLYTSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297783 | |

| Record name | 2-methyl-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20944-85-8 | |

| Record name | NSC118082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylnaphthalene 1 Carbonitrile and Analogues

Direct Synthetic Pathways to 2-Methylnaphthalene-1-carbonitrile

Direct synthetic methods aim to construct the this compound molecule in a highly convergent manner, often establishing the key structural features in a single or a few steps.

Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, represents a viable, albeit not extensively documented, approach to the synthesis of substituted naphthalenes. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound, a plausible strategy would involve the reaction of a 2-methyl-substituted diene with a cyanated dienophile. The subsequent aromatization of the initially formed cyclohexene (B86901) derivative would yield the desired naphthalene (B1677914) core. While specific examples leading directly to this compound are not prevalent in the literature, the general principle is well-established. For instance, the reaction of a diene bearing an electron-donating methyl group with a dienophile containing an electron-withdrawing cyano group is expected to proceed efficiently. youtube.com The photochemical cycloaddition of acrylonitrile (B1666552) with 2-methylnaphthalene (B46627) has been reported to yield 2a-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-endo-2-carbonitrile, demonstrating the feasibility of forming C-C bonds between these moieties. chinesechemsoc.org

Alternative Direct Functionalization Approaches

More direct and commonly employed methods involve the introduction of the nitrile group onto a 2-methylnaphthalene precursor. One of the most effective methods is the palladium-catalyzed cyanation of a halo-substituted naphthalene. Specifically, the reaction of 1-bromo-2-methylnaphthalene (B105000) with a cyanide source in the presence of a palladium catalyst provides a direct route to this compound. epa.gov

Another classical and highly effective method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.org In the context of synthesizing this compound, this would entail the use of 1-amino-2-methylnaphthalene (B1265667) as the starting material. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a cyanide ion from the copper(I) cyanide reagent. masterorganicchemistry.com

Synthesis of Precursors and Related Naphthalene Carbonitriles

The synthesis of this compound often relies on the availability of suitably functionalized precursors. The generation of the carbonitrile moiety and the modification of the naphthalene scaffold are key aspects of these synthetic strategies.

Generation of the Carbonitrile Moiety

The introduction of the carbonitrile group is a crucial step in the synthesis of the target molecule. As mentioned, the Sandmeyer reaction is a prominent method, converting an amino group into a nitrile. wikipedia.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The cyanation of aryl halides is another powerful technique. This can be achieved using various cyanide sources, such as potassium cyanide, sodium cyanide, or zinc cyanide, often in the presence of a transition metal catalyst like palladium or copper. beilstein-journals.orgthieme-connect.de The choice of cyanide source and catalyst system can be critical for achieving high yields and avoiding side reactions. For instance, the use of zinc cyanide with a palladium catalyst is a common and effective combination for the cyanation of aryl bromides. beilstein-journals.org

Modification of Naphthalene Scaffolds

The synthesis of the necessary precursors often starts from readily available naphthalene derivatives. For instance, 1-bromo-2-methylnaphthalene can be synthesized from 2-methylnaphthalene through bromination. ontosight.ai The synthesis of 1-amino-2-methylnaphthalene, the precursor for the Sandmeyer reaction, has also been reported. researchgate.net Another approach involves the construction of the naphthalene ring from simpler precursors. For example, 2-methyl-1-tetralone (B119441) can serve as a precursor, which can be synthesized from γ-(p-tolyl)butyric acid through cyclization. google.comnih.gov The tetralone can then be converted to the corresponding naphthol, which can be further functionalized.

Catalytic Strategies in Cyanonaphthalene Synthesis

Catalysis plays a pivotal role in the modern synthesis of cyanonaphthalenes, offering efficient and selective methods for the introduction of the nitrile group. Both palladium and copper-based catalytic systems are widely employed.

Palladium-catalyzed cyanation of aryl halides is a robust and versatile method. sci-hub.se The reaction of 1-bromo-2-methylnaphthalene with zinc cyanide, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), provides an effective route to this compound. epa.govbeilstein-journals.org The reaction mechanism typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another important method, particularly for aryl bromides and iodides. alberts.edu.in This reaction typically uses copper(I) cyanide as the reagent. The use of ligands can significantly enhance the efficiency of copper-catalyzed cyanations.

The following tables summarize some of the catalytic systems used for the cyanation of naphthalene derivatives.

| Catalyst | Ligand | Cyanide Source | Substrate | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Zn(CN)₂ | 1-Bromo-2-methylnaphthalene | 1-Cyano-2-methylnaphthalene | - | epa.gov |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | 2-Bromo-3H-naphtho[2,1-b]pyran | 2-Cyano-3H-naphtho[2,1-b]pyran | 83 | beilstein-journals.org |

| Pd(OAc)₂ | dppf | K₄[Fe(CN)₆] | 4-Bromotoluene | 4-Methylbenzonitrile | 10 | sci-hub.se |

Table 1: Palladium-Catalyzed Cyanation of Naphthalene Derivatives and Analogues

| Catalyst | Ligand | Cyanide Source | Substrate | Product | Yield (%) | Reference |

| CuI | DMEDA | NaCN | 2-Bromonaphthalene | 2-Naphthonitrile | 95 | thieme-connect.de |

| CuCN | - | - | 1-Bromonaphthalene | 1-Naphthonitrile | 85 | thieme-connect.de |

Table 2: Copper-Catalyzed Cyanation of Naphthalene Derivatives

Chemical Reactivity and Mechanistic Studies of 2 Methylnaphthalene 1 Carbonitrile

Reactions of the Carbonitrile Group in Naphthalene (B1677914) Systems

The carbonitrile (cyano) group is a versatile functional handle, susceptible to a variety of transformations that allow for its conversion into other valuable functionalities. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids, activating the group toward nucleophilic attack.

Nucleophilic Transformations

The triple bond of the carbonitrile group in 2-Methylnaphthalene-1-carbonitrile is a prime target for nucleophiles. These reactions typically involve the addition of a nucleophile to the carbon atom, breaking one of the π-bonds and forming a new carbon-nucleophile bond.

One of the most common nucleophilic transformations is hydrolysis. Under either acidic or basic conditions, the nitrile can be converted into a carboxylic acid. The reaction proceeds through an initial hydration to form an amide intermediate, 2-methylnaphthalene-1-carboxamide, which is then further hydrolyzed to 2-methylnaphthalene-1-carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Grignard reagents, potent carbon-based nucleophiles, readily attack the nitrile carbon. This reaction provides an effective method for the synthesis of ketones. The Grignard reagent (R-MgX) adds to the nitrile to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to yield a ketone. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 1-acetyl-2-methylnaphthalene.

| Reaction | Reagents | Intermediate | Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, Δ | 2-Methylnaphthalene-1-carboxamide | 2-Methylnaphthalene-1-carboxylic acid |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in Ether 2. H₃O⁺ (workup) | Imine Salt | Ketone (e.g., 1-Acetyl-2-methylnaphthalene) |

Functional Group Interconversions Involving the Nitrile

Beyond direct nucleophilic additions, the carbonitrile group is a precursor for several other important functional groups. Reduction of the nitrile is a key transformation that leads to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. The reaction involves the successive addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to produce 2-(aminomethyl)-1-methylnaphthalene. This transformation is significant as it provides a route to introduce a basic amino group.

Transformations of the Naphthalene Core and Methyl Substituent

The reactivity of the aromatic naphthalene core and the attached methyl group is distinct from that of the nitrile. These transformations often involve electrophilic or radical species and can lead to substitution on the ring or modification of the methyl group.

Electrophilic and Radical Reactions on the Naphthalene Ring

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems like naphthalene. The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the existing substituents. The methyl group at the C2 position is an activating, ortho, para-director, while the carbonitrile group at the C1 position is a deactivating, meta-director.

Naphthalene itself is most reactive toward electrophiles at the C1 (α) position. In this substituted system, the C2-methyl group activates the C3 position (ortho) and, to a lesser extent, the C4 position. The C1-cyano group deactivates the ring, particularly the adjacent C2 and C8 positions, and directs incoming electrophiles to positions meta to itself (C3, C6, C8). The combined effect suggests that the C3 position is strongly deactivated by the C1-cyano group's inductive effect, while positions on the unsubstituted ring (C5, C6, C7, C8) are more likely sites for substitution. The C8 position, being an α-position and meta to the cyano group, is a probable site for electrophilic attack.

Radical reactions can also occur on the naphthalene ring. For example, the atmospheric oxidation of 2-methylnaphthalene (B46627) (without the nitrile group) is initiated by the addition of hydroxyl (•OH) radicals to the aromatic system tandfonline.com. Such reactions lead to the formation of various oxygenated products through complex radical-mediated pathways.

Oxidation and Reduction of the Methyl Group

The methyl group attached to the naphthalene ring is susceptible to oxidation, particularly because it is in a benzylic position. This position is stabilized by the adjacent aromatic ring, making the C-H bonds weaker and more reactive.

A common transformation is the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azo-bis-isobutyronitrile). This reaction selectively replaces a hydrogen atom on the methyl group with a bromine atom, yielding 2-(bromomethyl)naphthalene-1-carbonitrile prepchem.com. This product is a valuable synthetic intermediate, as the benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions.

Oxidation of the methyl group can also lead to the corresponding carboxylic acid. Strong oxidizing agents can convert the methyl group of 2-methylnaphthalene into a carboxyl group, forming 2-naphthoic acid derivatives. Biological systems employing enzymes like naphthalene dioxygenase have also been shown to oxidize the methyl group of 2-methylnaphthalene, first to a hydroxymethyl group (forming an alcohol) and subsequently to a carboxyl group researchgate.net.

| Reaction Type | Reagents | Product | Mechanism |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, Δ | 2-(Bromomethyl)naphthalene-1-carbonitrile | Free Radical Chain Reaction prepchem.com |

| Benzylic Oxidation | Strong Oxidant (e.g., KMnO₄) or Biocatalyst | 1-Cyano-2-naphthoic acid | Oxidation |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Analysis

Chromatographic techniques are paramount for the separation of 2-Methylnaphthalene-1-carbonitrile from starting materials, by-products, and isomers, ensuring its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the separated compound is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.

For the analysis of this compound, a non-polar or semi-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is typically employed. The oven temperature program would be optimized to ensure good resolution from other potential components, such as the isomeric 1-methylnaphthalene-2-carbonitrile (B3367939) or unreacted starting materials.

The mass spectrum of this compound, obtained through electron impact (EI) ionization, is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), and the cyano group ([M-CN]⁺). The aromatic naphthalene (B1677914) core would be expected to be relatively stable, leading to characteristic aromatic fragment ions. bcrec.idspectrabase.com The analysis of related compounds like 2-methylnaphthalene (B46627) by GC-MS has been extensively documented, providing a solid foundation for method development for its carbonitrile derivative. bcrec.idresearchgate.netnih.gov

For complex samples where this compound may be present with a multitude of other compounds, particularly isomers, High-Resolution Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. chemicalbook.com This technique employs two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension). uobaghdad.edu.iq

The effluent from the first column is cryofocused and then rapidly injected into the second column, resulting in a two-dimensional chromatogram with greatly increased peak capacity and resolution. chemicalbook.comCurrent time information in Bangalore, IN. This is particularly advantageous for separating this compound from its isomers, which often have very similar boiling points and are difficult to resolve using conventional one-dimensional GC. Current time information in Bangalore, IN. The structured nature of GC×GC chromatograms, where chemically related compounds elute in specific regions, also aids in the identification of unknown components in the sample matrix. oregonstate.edu The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides high-speed mass spectral acquisition, which is necessary to adequately sample the narrow peaks produced in the second dimension, further enhancing the analytical capabilities. chemicalbook.comCurrent time information in Bangalore, IN.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it is also well-suited for the quantification of this compound. Reversed-phase HPLC is the most common mode used for the separation of naphthalene derivatives. rsc.org

A typical HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with the composition optimized to achieve the desired retention time and resolution. researchgate.netrsc.org Gradient elution, where the mobile phase composition is changed during the analysis, may be employed to effectively separate compounds with a wider range of polarities. chemicalbook.com Detection is commonly performed using a UV detector, as the naphthalene ring system exhibits strong UV absorbance. For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. chemicalbook.com

| Parameter | Typical Condition for HPLC Analysis |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or PDA |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) |

This table presents typical starting conditions for the HPLC analysis of naphthalene derivatives, which would be optimized for this compound.

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the naphthalene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. The methyl group would appear as a singlet in the upfield region of the spectrum. Current time information in Bangalore, IN.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.3 - 8.2 | 125 - 140 |

| Methyl (-CH₃) | ~2.5 | ~20 |

| Nitrile (-CN) | - | 115 - 120 |

| Aromatic-C | - | 125 - 140 |

Note: These are predicted chemical shift ranges based on general values for similar functional groups and structures. Actual values may vary. oregonstate.eduresearchgate.netchemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. chemicalbook.com

The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group would be observed in the region of 2220-2260 cm⁻¹. Other significant bands would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methyl group (around 2850-2960 cm⁻¹), and aromatic C=C stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). renishaw.com

Raman spectroscopy is a complementary technique to IR spectroscopy. The nitrile C≡N stretch is also typically strong and sharp in the Raman spectrum. The aromatic ring vibrations often give rise to strong Raman signals, providing further structural information. The analysis of related compounds like 1-(chloromethyl)-2-methylnaphthalene has demonstrated the utility of both FT-IR and FT-Raman for detailed vibrational analysis. chemicalbook.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

This table presents expected vibrational frequencies based on characteristic group frequencies from IR and Raman spectroscopy. renishaw.com

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a cornerstone for the structural elucidation and quantification of this compound and its derivatives.

In GC-MS analysis, electron ionization (EI) is commonly used. The resulting mass spectrum for an aromatic compound like this compound is expected to show a strong molecular ion (M+) peak due to the stability of the naphthalene ring system. libretexts.org The fragmentation pattern is influenced by the functional groups attached to the ring. For the related compound, 2-methylnaphthalene, the molecular ion is observed at a mass-to-charge ratio (m/z) of 142 and is typically the base peak. epa.govresearchgate.netnist.gov Fragmentation often involves the loss of a hydrogen atom to form a stable tropylium-like cation.

For this compound, the key fragmentation pathways would involve the loss of the methyl group (a loss of 15 Da) or the cyano group (a loss of 26 Da). The fragmentation of related methylated naphthalene derivatives, such as the methylated product of 6-methyl-2-naphthoic acid, shows a prominent base peak at m/z 175, with other fragments corresponding to subsequent losses. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying naphthalene derivatives in complex matrices, such as environmental or biological samples. nih.govnih.gov Using electrospray ionization (ESI), this technique allows for the direct analysis of polar compounds that are not amenable to GC-MS without derivatization. nih.gov For quantitative analysis, the system is often operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and its characteristic product ions, generated by collision-induced dissociation (CID), are monitored. nih.govresearchgate.net The collision energy is optimized for each specific analyte to achieve maximum sensitivity. nih.govresearchgate.net

Below is a table summarizing the expected and observed mass-to-charge ratios for 2-methylnaphthalene and related compounds, which are crucial for its identification.

| Compound | Technique | Parent/Molecular Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 2-Methylnaphthalene | GC-MS (EI) | 142 | 141, 115 | epa.govnist.gov |

| Methylated 6-methyl-2-naphthoic acid derivative | GC-MS (EI) | 234 | 175 (base peak), 203, 187, 132, 115 | nih.gov |

| Naphthoic Acids | LC-MS/MS (ESI) | Analyte-specific | Optimized per compound | nih.govresearchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

While direct analysis of this compound is feasible, derivatization strategies can be employed to enhance analytical detection, improve chromatographic properties, or enable further functionalization for specific applications. Derivatization involves chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method. researchgate.net

For GC-MS analysis, derivatization is often necessary for polar compounds containing functional groups like carboxylic acids or amines to increase their volatility and thermal stability. nih.gov For instance, metabolites of naphthalene, which are often carboxylic acids, are typically methylated with reagents like diazomethane (B1218177) before GC-MS analysis to form more volatile esters. nih.gov Although this compound is sufficiently volatile for direct GC analysis, its potential metabolites or degradation products, such as carboxylic acids formed from the hydrolysis of the nitrile group, would require derivatization for optimal analysis.

Research on related compounds, such as 1,4-dihydronaphthalene-1-carbonitriles, demonstrates sophisticated derivatization strategies that highlight the reactivity of the carbonitrile functional group and its adjacent positions. acs.orgacs.org The α-cyano benzylic carbanion, an intermediate in the synthesis of these compounds, can be functionalized by reacting with a variety of electrophiles, effectively creating a library of derivatives with a quaternary carbon center. acs.orgacs.org

Specific derivatization reactions demonstrated on the alkene moiety of related 1,4-dihydronaphthalene-1-carbonitriles include:

Bromoarylation : Treatment with bromine in acetonitrile. acs.org

Iodolactonization : Achieved after hydrolysis of a related ester to an acid, followed by treatment with iodine. acs.org

Epoxidation : Diastereoselective formation of an epoxide ring. acs.org

These transformations showcase how the core structure can be modified to introduce new functionalities, which could be exploited to enhance detection by introducing chromophores for UV-Vis detection or electrophoric groups for electron capture detection. Furthermore, the nitrile group itself can be a target for derivatization. For instance, the Sandmeyer reaction is a classical method for introducing a nitrile group onto an aromatic ring from a diazonium salt, indicating a pathway for synthesis that could be reversed or modified for analytical purposes. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Properties and Reactivity Prediction

The electronic structure of 2-Methylnaphthalene-1-carbonitrile dictates its reactivity and interactions with other molecules. Computational methods are adept at mapping out these electronic features.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wpmucdn.com

For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene (B1677914) ring system. The presence of the electron-donating methyl group would likely increase the energy of the HOMO compared to unsubstituted naphthalene, making the molecule more susceptible to electrophilic attack. The LUMO is also anticipated to be a π*-orbital, with significant contributions from the electron-withdrawing nitrile group. This would lower the energy of the LUMO, making the molecule a better electron acceptor.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

Note: These are estimated values based on typical FMO energies for substituted naphthalenes.

The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. Methods like Natural Bond Orbital (NBO) analysis can provide atomic charges, revealing the electron-donating nature of the methyl group and the electron-withdrawing nature of the nitrile group.

An MEP map would visually represent the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the nitrogen atom of the nitrile group and potentially on the naphthalene ring, influenced by the directing effects of the substituents. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. The carbon atom of the nitrile group would be a likely site of positive potential.

Computational Modeling of Reaction Pathways and Kinetics

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By locating transition state structures and calculating their energies, reaction barriers can be determined, providing insights into the kinetics of a reaction.

For example, the mechanism of electrophilic aromatic substitution on the naphthalene ring could be investigated. Theoretical calculations could determine the relative activation energies for substitution at different positions on the ring, predicting the regioselectivity of the reaction. The influence of both the methyl and nitrile groups on the stability of the intermediate carbocations (sigma complexes) would be a key factor in these predictions.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Methylnaphthalene-1-carbonitrile is a key area for future development, with an emphasis on creating methods that are not only efficient but also environmentally benign. Traditional cyanation methods often rely on harsh reagents. Modern research, however, is shifting towards catalytic systems that offer greater selectivity and sustainability.

One novel approach involves the palladium-catalyzed transfer of a nitrile group from organic nitriles, such as acetonitrile (B52724), directly to an aryl halide precursor. epa.govresearchgate.net This method has been successfully applied to produce 1-cyano-2-methylnaphthalene from 1-bromo-2-methylnaphthalene (B105000). epa.govresearchgate.net The reaction mechanism is believed to proceed through a palladium intermediate, with the cooperation of two metals—palladium for the crucial C-C bond formation and zinc for the C-C bond cleavage. epa.gov

Alternative sustainable strategies are also being explored. Photocyanation, which uses light to drive the reaction, presents a promising green alternative for the cyanation of naphthalene (B1677914) derivatives, typically yielding 1-cyanonaphthalene compounds. psu.edu Another mild technique is anodic cyanation, an electrochemical method that can effectively introduce a nitrile group onto methylnaphthalene substrates with high positional selectivity, favoring substitution at the 1-position for 2-methylnaphthalene (B46627). acs.org

Future research in this area will likely concentrate on developing more robust and recyclable catalysts. This includes exploring ligand-free systems, such as using copper(II) acetate (B1210297) in water under microwave heating, which has proven effective for other aryl halides. researchgate.net Additionally, nickel(0) phosphine (B1218219) complexes, generated in-situ, have shown promise for the cyanation of various aromatic halides and represent another avenue for catalyst development. oup.com

Table 1: Catalytic Systems for the Synthesis of this compound and Related Cyanations

| Catalyst System | Precursor | Cyanide Source | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/PPh₃, Pd(PBu₃)₂Cl₂, or Pd(dppp)₂Cl₂ with Zinc powder | 1-Bromo-2-methylnaphthalene | Acetonitrile | Novel nitrile-group transfer mediated by palladium and zinc; good yields for ortho-disubstituted bromoarenes. epa.govresearchgate.net |

| NiBr₂(PPh₃)₂-Zn-PPh₃ | Aromatic Halides | KCN, NaCN | In-situ generation of Ni(0) phosphine complexes; effective for various aromatic and heteroaromatic halides. oup.com |

| Anodic Oxidation | 2-Methylnaphthalene | Sodium Cyanide | Electrochemical method providing clean products under mild conditions with high positional selectivity. acs.org |

| Photochemical Reaction with Electron Acceptor | Naphthalene Derivatives | Sodium Cyanide | Light-induced, sustainable method; yields aromatic nitriles efficiently. psu.edu |

Exploration of Unique Reactivity and Novel Derivatizations

The this compound molecule possesses distinct sites for chemical modification: the naphthalene core, the methyl group, and the cyano group. The cyano group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, opening pathways to a wide array of derivatives.

Emerging research indicates that the compound exhibits unique reactivity. For instance, it has been described as a ferrocenyl compound capable of undergoing substitution reactions with bromoarenes, suggesting potential applications in organometallic chemistry and materials science. cymitquimica.com Furthermore, the nitrile group can be oxidized to form this compound oxide, a reactive intermediate for cycloaddition reactions. molaid.com The anaerobic biodegradation of the parent 2-methylnaphthalene molecule proceeds through the activation of the methyl group, eventually leading to derivatives like 2-naphthoic acid, which highlights the reactivity of the methyl substituent. nih.gov

Future work will likely focus on systematically exploring these reaction pathways to create libraries of novel compounds. The derivatization of the naphthalene core through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions could yield molecules with tailored electronic and photophysical properties.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

|---|---|---|---|

| Nitrile Hydrolysis | Acid or Base | 2-Methylnaphthalene-1-carboxylic acid | Synthetic intermediate for pharmaceuticals, polymers. |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | (2-Methylnaphthalen-1-yl)methanamine | Building block for biologically active molecules. |

| Nitrile Oxidation | Oxidizing agents | This compound oxide | Intermediate for heterocyclic synthesis. molaid.com |

| Substitution Reactions | Bromoarenes (for ferrocenyl derivative) | Substituted ferrocenyl naphthalene | Organometallic materials, catalysis. cymitquimica.com |

Integration of Experimental and Advanced Computational Studies

The synergy between experimental work and computational chemistry is becoming indispensable for advancing the understanding of complex molecules like this compound. Density Functional Theory (DFT) and other computational methods provide deep insights into molecular structure, reactivity, and spectroscopic properties, which can guide and rationalize experimental findings. dntb.gov.uaresearchgate.net

For example, computational studies on structurally related compounds can predict the conformational preferences of the cyano group relative to the naphthalene ring, which influences the molecule's reactivity and potential interactions in a biological context. Theoretical calculations can also elucidate reaction mechanisms, such as rationalizing the observed regioselectivity in synthetic reactions by analyzing parameters like LUMO (Lowest Unoccupied Molecular Orbital) electron densities. acs.org Future research will increasingly rely on this integrated approach to design more efficient synthetic catalysts, predict the outcomes of unknown reactions, and screen potential applications of novel derivatives before their synthesis, thereby saving time and resources.

Potential for Specialized Applications in Chemical Sciences

As a functionalized polycyclic aromatic hydrocarbon, this compound holds significant potential as a building block for specialized applications in various fields of chemical science. Its rigid, aromatic structure combined with the versatile cyano and methyl groups makes it an attractive scaffold for designing advanced materials and biologically active compounds.

In materials science, the naphthalene core can be incorporated into larger conjugated systems to create organic semiconductors, fluorescent probes, or liquid crystals. Naphthalene derivatives bearing electron-donating and electron-accepting groups are known to exhibit interesting optical properties and have been explored for labeling protein aggregates associated with neurodegenerative diseases. mdpi.com The derivatization of this compound could lead to new molecules with tailored photophysical properties for similar diagnostic or imaging applications.

In medicinal chemistry, the compound serves as a valuable intermediate. The parent compound, 2-methylnaphthalene, is a known precursor in the synthesis of Vitamin K. cdc.gov The introduction of the nitrile functionality provides a gateway to a multitude of nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals. The exploration of its derivatives could lead to the discovery of new therapeutic agents.

Q & A

Q. How should researchers validate novel biomarkers of exposure in occupational populations?

- Methodological Answer : Conduct biomonitoring studies in occupationally exposed cohorts, measuring urinary or blood metabolites (e.g., methylated naphthalene derivatives). Use ROC curves to assess biomarker sensitivity/specificity. Cross-reference with ATSDR’s guidelines for susceptible populations and chemical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.